molecular formula C32H34N4O5S B2969880 Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate CAS No. 443348-10-5

Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate

Cat. No. B2969880
CAS RN: 443348-10-5
M. Wt: 586.71
InChI Key: BMAJLTMRKSWLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C32H34N4O5S and its molecular weight is 586.71. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches and Chemical Reactions

The compound , due to its complex structure, can be related to various synthetic approaches and chemical reactions observed in similar quinoline derivatives. These compounds have been a subject of interest due to their diverse chemical reactions and potential applications in creating new chemical entities with possible pharmacological activities.

  • Polyfunctionalized Quinoline Synthesis : A notable reaction involves the synthesis of polyfunctionalized quinoline derivatives. For instance, Tominaga et al. (1994) explored the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dimethyl acetylenedicarboxylate, leading to the formation of a novel quinoline system. This methodology could be relevant for generating structurally related compounds with sulfanyl and quinazoline functionalities (Tominaga, Luo, & Castle, 1994).

  • Metal–Organic Frameworks : Dai et al. (2009) demonstrated the construction of copper metal–organic systems using flexible carboxylate ligands, which might inspire the design of new materials or catalysts utilizing similar quinazoline derivatives as ligands. These complexes exhibit unique structures and could have implications for catalysis or material science (Dai et al., 2009).

  • Sulfur-Assisted Carbonylation : Mizuno et al. (2012) reported on the sulfur-assisted carbonylation of diaminoresorcinol with carbon monoxide, which is an example of utilizing sulfur functionalities in complex organic synthesis. This type of reaction could be applicable for introducing carbonyl groups into similar quinazoline derivatives (Mizuno, Nakai, Mihara, & Ito, 2012).

  • Antileukemic Activity : Anderson et al. (1988) synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, which showed in vivo activity against P388 lymphocytic leukemia. This highlights the potential biomedical research applications of similar compounds, including methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate, in developing novel antileukemic agents (Anderson, Heider, Raju, & Yucht, 1988).

properties

IUPAC Name

methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O5S/c1-3-4-11-18-36-30(39)25-17-16-24(31(40)41-2)19-26(25)35-32(36)42-27(28(37)33-20-22-12-7-5-8-13-22)29(38)34-21-23-14-9-6-10-15-23/h5-10,12-17,19,27H,3-4,11,18,20-21H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAJLTMRKSWLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SC(C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.